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ARL 15849 is a synthetic, cholecystokinin octapeptide (CCK-8) analog engineered to be a highly selective
agonist for the CCK-A receptor subtype (also known as CCK1R) [1]. Its design aimed to improve upon

earlier peptides like CCK-8 and ARL 14294. The key characteristics of its mechanism are summarized below

[1]:

Property Description

Primary Target Cholecystokinin A receptor (CCK-A)

Receptor Selectivity 6,600-fold greater affinity for CCK-A (Ki = 0.034 nM) over CCK-B (Ki =
224 nM)

Primary Pharmacological Induction of satiety (feeling of fullness) leading to reduced food intake

Action

Key Design Improvements = Enhanced CCK-A selectivity, greater metabolic stability, longer duration
of action compared to CCK-8

Quantitative Pre-clinical Efficacy Data

The anorectic efficacy and potency of ARL 15849 were established in animal models. The following table

synthesizes the key quantitative findings from the search results [1] [2]:
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Model &
Result Context & Notes
Parameter
Rat Feeding 3-fold more potent than ARL 14294; Measured by inhibition of 3-hour food
Inhibition (Acute)  100-fold more potent than CCK-8 intake [1].
Duration of >5 hours Significantly longer than ARL 14294 (3
Action in Rats hours) and CCK-8 (1 hour) at equipotent
doses [1].
Activity in Beagle Inhibited feeding Effective via intranasal administration [1].
Dogs
Therapeutic Greater separation between anorectic  Indicates an improved side effect profile
Window (Dogs) and emetic doses compared to previous compounds [1].
Behavioral Suppressed feeding with minimal Suggests a relatively selective anorectic
Specificity (Rats) effects on other behaviors (e.g., wheel effect rather than generalized behavioral
running) at low doses suppression [2].

Experimental Protocols from Key Studies

The search results provide methodologies for in vivo efficacy and in vitro analytical measurements.

Protocol 1: In Vivo Feeding Inhibition Study in Rats

This method was used to establish the core anorectic efficacy and duration of action [1].

e Animals: Laboratory rats.

e Food Deprivation: Rats are typically food-deprived for a standardized period (e.g., 16-24 hours) prior
to testing to ensure a consistent feeding drive.

e Compound Administration: ARL 15849 is administered to the experimental group, while control
groups receive a vehicle, CCK-8, or a reference compound like ARL 14294. Doses are calculated
based on prior potency studies.

¢ Food Intake Measurement: A predetermined amount of food is presented to the rats immediately or
shortly after compound administration.
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e Data Collection: The cumulative food intake is measured and recorded at specific time points (e.g.,
1, 2, 3, 5 hours) post-administration.

e Data Analysis: Food consumption in the ARL 15849 group is compared to control groups to
determine the percentage reduction in food intake and the duration of the effect.

Protocol 2: Radioimmunoassay (RIA) for Plasma Concentration

A specific and sensitive bioanalytical method was developed to quantify ARL 15849 concentrations in

plasma for pharmacokinetic studies [3].

e Sample Collection: Plasma samples are obtained from subjects (e.g., humans, dogs) after
administration of ARL 15849.
¢ Solid-Phase Extraction (SPE): A 1 ml plasma sample is processed using a sequential SPE cleanup.
It first passes through an ion-exchange aminopropyl sorbent, followed by an octadecyl (C18)
sorbent. This step is critical to remove matrix interferences and enhance the sensitivity of the assay.
¢ Radioimmunoassay: The extracted sample is then analyzed using a competitive RIA. The key
components are:
o A known amount of a radioactive tracer (likely iodine-125 labeled ARL 15849).
o Alimited quantity of an antibody specifically raised against ARL 15849.
o The extracted, non-radioactive ARL 15849 from the sample competes with the radioactive
tracer for binding sites on the antibody.
e Calibration & Quantification: A calibration curve ranging from 10 to 500 pg/ml is run concurrently.
The amount of radioactive bound complex is inversely proportional to the concentration of ARL 15849
in the sample, allowing for precise quantification.

Signaling Pathway & Experimental Workflow

The diagram below illustrates the core signaling pathway through which ARL 15849 is understood to exert

its anorectic effect.
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Diagram of the proposed anorectic signaling pathway activated by ARL 15849.

The following diagram outlines the key experimental workflows used to characterize ARL 15849, from in

vitro binding to in vivo efficacy.

Key Experimental Workflows for ARL 15849
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Logical flow of key experiments to profile the pharmacology of ARL 158409.

Conclusion and Research Context

The data shows that ARL 15849 was a promising anorectic agent in pre-clinical research due to its high
CCK-A receptor selectivity, potent and long-lasting suppression of food intake, and apparently wider
therapeutic window in animal models [1] [2]. However, the available information is from the late 1990s, and

there is no recent data on its development status.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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